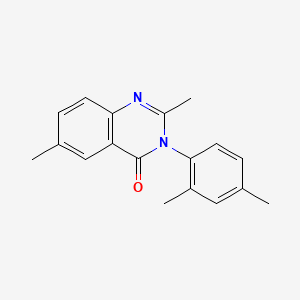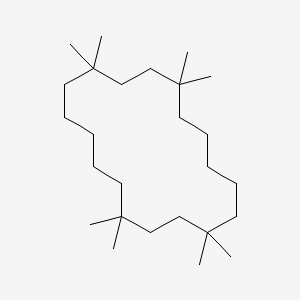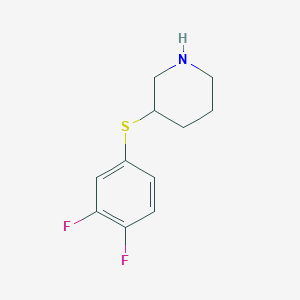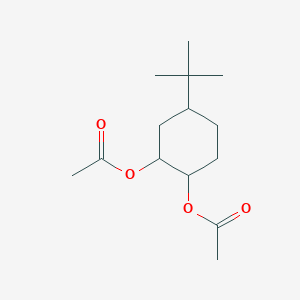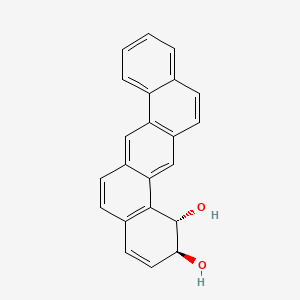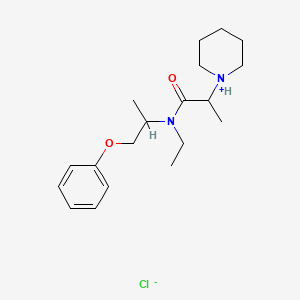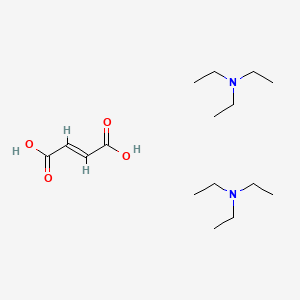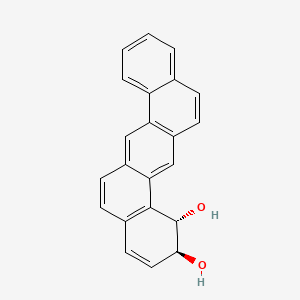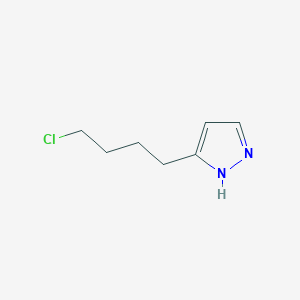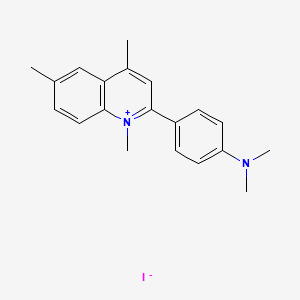
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a quaternary ammonium compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a dimethylaminophenyl group and three methyl groups, along with an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinoline with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or hydroxide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
Wirkmechanismus
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl substituted Benzimidazole derivatives
- 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide
- Poly [2-(dimethylamino) ethyl methacrylate]
Uniqueness
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide stands out due to its unique quinolinium core structure and the presence of a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to similar compounds, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
24220-15-3 |
|---|---|
Molekularformel |
C20H23IN2 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1,4,6-trimethylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-14-6-11-19-18(12-14)15(2)13-20(22(19)5)16-7-9-17(10-8-16)21(3)4;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OFCXUSLVJPHISA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2C)C3=CC=C(C=C3)N(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
